molecular formula C5H10FNO B1403809 (3-Fluoro-oxetan-3-ylmethyl)methylamine CAS No. 1416323-10-8

(3-Fluoro-oxetan-3-ylmethyl)methylamine

Cat. No. B1403809
M. Wt: 119.14 g/mol
InChI Key: ROICACOSFXBKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-oxetan-3-ylmethyl)methylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the oxetane family and has a unique structure that makes it an attractive target for drug development.

Scientific Research Applications

Synthesis in Antibiotic Preparation

(M. Lall et al., 2012) explored the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for treating respiratory tract infections. The synthesis involved catalytic asymmetric hydrogenation and SN2 substitution reaction with methylamine.

Reactivity with Fluoroalkyl Substituents

The transformations of fluoroalkyl-containing 2-arylhydrazono-1,3-dicarbonyl compounds with methylamine were studied by (E. V. Shchegol'kov et al., 2007). They found that these compounds react variably with methylamine depending on the fluorinated substituent's structure, leading to the formation of complexing agents for nickel(II) and copper(II) ions.

Endogenous Conversion to Toxic Compounds

A study by (P. Yu and D. Zuo, 1996) showed that methylamine can be converted by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde and hydrogen peroxide, toxic to cultured endothelial cells. This suggests potential in vivo hazardous effects, relevant to the study of endothelial injury and atherosclerosis genesis.

Fluorogenic Labelling in HPLC

The use of periodate and methylamine for the quantitation of intracellular 5-fluoro-2'-deoxyuridine-5'-monophosphate by high-performance liquid chromatography (HPLC) was demonstrated by (R. Dreyer and E. Cadman, 1981). This technique allowed for rapid and accurate quantitation of deoxynucleotides.

Nanosensor in Detection of Fish Spoilage

In a theoretical study, (M. Rouhani, 2019) evaluated fluorographene as a candidate for sensing ammonia and simple amines like methylamine for detecting fish spoilage. The study highlighted fluorographene's potential as a bioelectronics nose in various food spoilage sensors.

Optimization of Lennard‐Jones Parameters

(I. Chen, D. Yin, and Alexander D. MacKerell, 2002) extended an approach optimizing Lennard‐Jones parameters to polar–neutral compounds, including amines and fluorine‐substituted compounds. This study is significant in understanding the behavior of biomolecular systems in aqueous environments and the unique properties of fluorine in pharmaceutical compounds.

Detection of Nitric Oxide in Solvents

A study by (Pankaj Kumar, A. Kalita, and Biplab Mondal, 2011) investigated the reduction of copper(II) centers in complexes by nitric oxide in various solvents. This research contributes to understanding the interaction of nitric oxide with copper complexes in different media.

properties

IUPAC Name

1-(3-fluorooxetan-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c1-7-2-5(6)3-8-4-5/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROICACOSFXBKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(COC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-oxetan-3-ylmethyl)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-oxetan-3-ylmethyl)methylamine
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-oxetan-3-ylmethyl)methylamine
Reactant of Route 3
Reactant of Route 3
(3-Fluoro-oxetan-3-ylmethyl)methylamine
Reactant of Route 4
Reactant of Route 4
(3-Fluoro-oxetan-3-ylmethyl)methylamine
Reactant of Route 5
Reactant of Route 5
(3-Fluoro-oxetan-3-ylmethyl)methylamine
Reactant of Route 6
Reactant of Route 6
(3-Fluoro-oxetan-3-ylmethyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.